

Application Note: Analysis of 17-Pentatriacontene using Mass Spectrometry

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Compound of Interest

Compound Name: 17-Pentatriacontene

Cat. No.: B11968228

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Abstract

This document provides a detailed protocol for the analysis of **17-pentatriacontene** (C₃₅H₇₀), a long-chain alkene, using Gas Chromatography-Mass Spectrometry (GC-MS). It outlines the predicted electron ionization (EI) fragmentation pattern, offering insights into the structural elucidation of this and similar long-chain unsaturated hydrocarbons. The provided methodologies and data serve as a valuable resource for researchers in fields such as natural product chemistry, biomarker discovery, and drug development where the identification of long-chain lipids is crucial.

Introduction

17-Pentatriacontene is a long-chain monounsaturated hydrocarbon with the chemical formula C₃₅H₇₀. Long-chain alkenes are components of various natural products and can serve as biomarkers in geological and environmental studies. In the context of drug development, understanding the lipid composition of biological samples is essential, and the identification of specific long-chain alkenes can be of significant interest. Mass spectrometry, particularly when coupled with gas chromatography, is a powerful technique for the identification and structural characterization of these molecules. Electron ionization (EI) is a common ionization technique that induces reproducible fragmentation patterns, providing valuable structural information. However, for long-chain alkenes, the molecular ion peak can be weak or even absent due to

the high degree of fragmentation.[1] The fragmentation is primarily governed by the location of the double bond, leading to characteristic cleavage pathways.

Predicted Fragmentation Pattern of 17-Pentatriacontene

Upon electron ionization, **17-pentatriacontene** is expected to undergo fragmentation through several key pathways. The molecular ion ($M^{+ \cdot}$) at an m/z of 490.9 is anticipated to be of low abundance. The primary fragmentation mechanisms for long-chain alkenes are allylic and vinylic cleavages, which are stabilized by the double bond.[2][3] Additionally, fragmentation characteristic of long-chain alkanes, involving the successive loss of 14 amu (CH_2) units, will also be observed.[4]

The key predicted fragmentation pathways are:

- **Allylic Cleavage:** This is the most favored fragmentation pathway for alkenes, as it results in a resonance-stabilized allylic carbocation.[2][3] For **17-pentatriacontene**, with the double bond at C17-C18, cleavage can occur at the C15-C16 bond or the C19-C20 bond.
- **Vinylic Cleavage:** Cleavage of the C-C bond adjacent to the double bond can also occur, though it is generally less favored than allylic cleavage.[3]
- **Alkyl Series Fragmentation:** A series of fragment ions separated by 14 amu, corresponding to the loss of methylene (CH_2) groups, is characteristic of long-chain hydrocarbons.[4]

A summary of the major predicted fragment ions for **17-pentatriacontene** is presented in Table 1.

Table 1: Predicted Mass Spectrometry Fragmentation Data for **17-Pentatriacontene**

m/z (Predicted)	Proposed Fragment Structure/Formula	Fragmentation Pathway
490	$[C_{35}H_{70}]^{+}$	Molecular Ion
461	$[C_{33}H_{65}]^{+}$	Loss of C_2H_5
433	$[C_{31}H_{61}]^{+}$	Loss of C_4H_9
405	$[C_{29}H_{57}]^{+}$	Loss of C_6H_{13}
377	$[C_{27}H_{53}]^{+}$	Loss of C_8H_{17}
349	$[C_{25}H_{49}]^{+}$	Loss of $C_{10}H_{21}$
321	$[C_{23}H_{45}]^{+}$	Loss of $C_{12}H_{25}$
293	$[C_{21}H_{41}]^{+}$	Loss of $C_{14}H_{29}$
265	$[C_{19}H_{37}]^{+}$	Allylic Cleavage
237	$[C_{17}H_{33}]^{+}$	Allylic Cleavage
223	$[C_{16}H_{31}]^{+}$	Vinylic Cleavage
195	$[C_{14}H_{27}]^{+}$	Vinylic Cleavage
97	$[C_7H_{13}]^{+}$	Alkyl Series
83	$[C_6H_{11}]^{+}$	Alkyl Series
69	$[C_5H_9]^{+}$	Alkyl Series
55	$[C_4H_7]^{+}$	Alkyl Series

Experimental Protocols

The following protocol outlines a general procedure for the analysis of **17-pentatriacontene** using GC-MS.

1. Sample Preparation

- **Standard Solution:** Prepare a stock solution of **17-pentatriacontene** at a concentration of 1 mg/mL in a volatile organic solvent such as hexane or dichloromethane.

- **Working Solutions:** Prepare a series of working standard solutions by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
- **Sample Extraction (from a matrix):** For biological or environmental samples, a lipid extraction method such as a modified Folch or Bligh-Dyer extraction should be employed. The lipid extract should then be redissolved in a suitable solvent for GC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

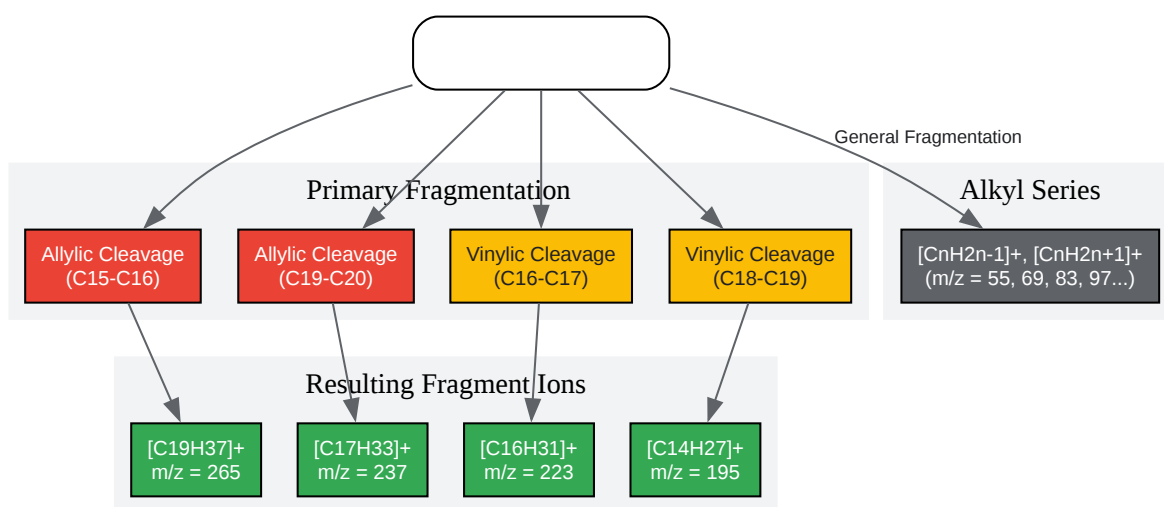
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
- **GC Column:** A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the separation of long-chain hydrocarbons.
- **Carrier Gas:** Helium or hydrogen at a constant flow rate (e.g., 1.0 mL/min).
- **Injector:**
 - **Mode:** Splitless or split (e.g., 20:1 split ratio for more concentrated samples).
 - **Temperature:** 280 °C.
 - **Injection Volume:** 1 µL.
- **Oven Temperature Program:**
 - **Initial Temperature:** 100 °C, hold for 2 minutes.
 - **Ramp:** Increase to 320 °C at a rate of 10 °C/min.
 - **Final Hold:** Hold at 320 °C for 10 minutes.
- **MS Parameters:**
 - **Ionization Mode:** Electron Ionization (EI).
 - **Electron Energy:** 70 eV.

- Mass Range: m/z 40-600.
- Scan Rate: 2 scans/second.
- Transfer Line Temperature: 290 °C.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

Data Analysis

The acquired data should be processed using the instrument's software. The identification of **17-pentatriacontene** can be confirmed by comparing the retention time and the mass spectrum of the analyte with that of a pure standard. The fragmentation pattern should be analyzed to confirm the structural features, including the position of the double bond, based on the predicted fragmentation pathways outlined in Table 1 and the diagram below.

Visualizations



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Caption: Predicted EI fragmentation of **17-pentatriacontene**.

Conclusion

This application note provides a comprehensive guide for the analysis of **17-pentatriacontene** by GC-MS. The detailed experimental protocol and the predicted fragmentation pattern will aid researchers in the identification and structural elucidation of this and other long-chain alkenes. The provided information is intended to serve as a foundational resource for laboratories involved in the analysis of complex lipid mixtures in various scientific disciplines.

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References

- 1. benchchem.com [benchchem.com]
- 2. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]
- 3. youtube.com [youtube.com]
- 4. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
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